molecular formula C25H24ClN5O4 B269721 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-NITRO-5-PHENOXYPHENYL)-1-ADAMANTANECARBOXAMIDE

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-NITRO-5-PHENOXYPHENYL)-1-ADAMANTANECARBOXAMIDE

Cat. No.: B269721
M. Wt: 493.9 g/mol
InChI Key: GDTISWHJGTWRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-NITRO-5-PHENOXYPHENYL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a triazole ring, a nitrophenyl group, and an adamantane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-NITRO-5-PHENOXYPHENYL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, the introduction of the nitrophenyl group, and the coupling with the adamantane moiety. Common reagents used in these reactions include chlorinating agents, nitrating agents, and coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-NITRO-5-PHENOXYPHENYL)-1-ADAMANTANECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group on the triazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted triazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-NITRO-5-PHENOXYPHENYL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring and nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The adamantane moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1H-1,2,4-triazole: A simpler compound with similar triazole functionality.

    N-{3-nitro-5-phenoxyphenyl}-1-adamantanecarboxamide: Lacks the triazole ring but shares the nitrophenyl and adamantane moieties.

Uniqueness

3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N-(3-NITRO-5-PHENOXYPHENYL)-1-ADAMANTANECARBOXAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the triazole ring, nitrophenyl group, and adamantane moiety in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C25H24ClN5O4

Molecular Weight

493.9 g/mol

IUPAC Name

3-(3-chloro-1,2,4-triazol-1-yl)-N-(3-nitro-5-phenoxyphenyl)adamantane-1-carboxamide

InChI

InChI=1S/C25H24ClN5O4/c26-23-27-15-30(29-23)25-12-16-6-17(13-25)11-24(10-16,14-25)22(32)28-18-7-19(31(33)34)9-21(8-18)35-20-4-2-1-3-5-20/h1-5,7-9,15-17H,6,10-14H2,(H,28,32)

InChI Key

GDTISWHJGTWRDK-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC(=CC(=C5)OC6=CC=CC=C6)[N+](=O)[O-]

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=CC(=CC(=C5)OC6=CC=CC=C6)[N+](=O)[O-]

Origin of Product

United States

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